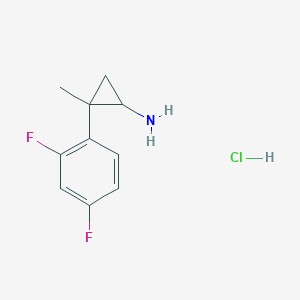

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

説明

Nomenclature and Chemical Registry Information

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride. The compound is registered under Chemical Abstracts Service number 1803599-51-0 for the hydrochloride salt form, while the parent amine without the hydrochloride corresponds to Chemical Abstracts Service number 1001318-20-2. The molecular data library number assigned to this compound is MFCD26407953, facilitating its identification in chemical databases.

The PubChem compound identifier for the hydrochloride salt is 75481026, providing a standardized reference for computational chemistry applications. The compound's systematic name reflects its structural composition, incorporating the positional descriptors for both fluorine substituents on the phenyl ring and the methyl group on the cyclopropane framework. This nomenclature system ensures unambiguous identification among the various regioisomeric forms of difluorophenyl-methylcyclopropanamine derivatives.

The International Chemical Identifier string for the hydrochloride salt provides a complete structural description: InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)7-3-2-6(11)4-8(7)12;/h2-4,9H,5,13H2,1H3;1H. This standardized representation enables precise molecular identification across different chemical information systems and facilitates computational analysis of the compound's properties.

Molecular Structure and Stereochemical Properties

The molecular structure of 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride consists of a cyclopropane ring bearing both an amine functional group and a methyl substituent at the 2-position, along with a 2,4-difluorophenyl group also attached to the same carbon center. The molecular formula C10H12ClF2N reflects the addition of hydrogen chloride to the parent amine, resulting in a molecular weight of 219.66 grams per mole for the hydrochloride salt.

The Simplified Molecular Input Line Entry System representation CC1(CC1N)C2=C(C=C(C=C2)F)F.Cl accurately describes the connectivity pattern and illustrates the spatial arrangement of atoms within the molecule. The cyclopropane ring introduces significant ring strain, influencing the overall molecular geometry and reactivity profile. The presence of two fluorine atoms on the phenyl ring at the 2- and 4-positions creates an asymmetric substitution pattern that affects the electronic distribution throughout the aromatic system.

The three-dimensional conformational analysis reveals that the cyclopropane ring adopts a planar geometry with characteristic bond angles of approximately 60 degrees, while the phenyl ring maintains its aromatic planarity. The difluorophenyl substituent can adopt various rotational conformations relative to the cyclopropane plane, creating potential energy barriers that influence the compound's dynamic behavior in solution and solid states.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C10H12ClF2N |

| Molecular Weight | 219.66 g/mol |

| Heavy Atom Count | 14 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Crystal Structure and Solid-State Properties

The crystal structure analysis of 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride reveals important information about its solid-state organization and intermolecular interactions. The compound typically crystallizes as a powder with specific storage requirements at 4°C to maintain structural integrity. The presence of the hydrochloride salt enhances the crystalline properties through ionic interactions between the protonated amine and chloride anion.

The solid-state structure is stabilized by hydrogen bonding networks involving the protonated amine group and the chloride counter-ion. These interactions create a three-dimensional lattice structure that influences the compound's physical properties, including solubility, melting characteristics, and thermal stability. The fluorine atoms on the phenyl ring contribute to additional intermolecular interactions through weak fluorine-hydrogen contacts and dipole-dipole interactions.

The molecular packing arrangement in the crystal lattice is influenced by the steric requirements of the bulky difluorophenyl group and the geometric constraints imposed by the cyclopropane ring system. These factors result in specific crystal morphology and density characteristics that affect the compound's handling and processing properties. The crystal structure also provides insights into the preferred conformational arrangements of the molecule in the solid state, which may differ from solution-phase conformations.

X-ray crystallographic data, when available, would provide precise bond lengths, bond angles, and torsional angles that characterize the molecular geometry. The typical carbon-carbon bond length in the cyclopropane ring is approximately 1.51 Angstroms, while the carbon-fluorine bonds in the phenyl ring measure approximately 1.35 Angstroms. These structural parameters are essential for understanding the compound's reactivity and interaction with other molecules.

Isomeric Considerations and Stereochemical Configuration

The structural framework of 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine presents important stereochemical considerations due to the presence of an asymmetric center at the cyclopropane ring bearing the amine group. The compound exists as a racemic mixture unless specifically synthesized or resolved to obtain individual enantiomers. The stereochemical configuration significantly influences the compound's three-dimensional shape and potential biological activity.

The cyclopropane ring system introduces additional complexity through the possibility of cis and trans arrangements of substituents. In this specific compound, the methyl group and the difluorophenyl group are both attached to the same carbon atom of the cyclopropane ring, while the amine group is positioned on the adjacent carbon. This substitution pattern creates a specific geometric arrangement that determines the overall molecular shape and conformational preferences.

The presence of the 2,4-difluorophenyl substituent introduces additional stereochemical elements through the rotational freedom around the carbon-carbon bond connecting the phenyl ring to the cyclopropane system. Different rotational conformers exist with varying energies, and the preferred conformations are influenced by steric interactions between the fluorine atoms and other molecular components.

Chirality considerations become particularly important when evaluating the compound's potential interactions with chiral environments or when assessing structure-activity relationships. The absolute configuration of the stereocenter can be designated using standard nomenclature systems, though specific configurational assignments require detailed stereochemical analysis or comparison with known standards.

| Stereochemical Feature | Description |

|---|---|

| Stereogenic Centers | 1 (at cyclopropane carbon bearing amine) |

| Possible Stereoisomers | 2 (R and S enantiomers) |

| Conformational Flexibility | Moderate (restricted by cyclopropane ring) |

| Rotational Barriers | Present around phenyl-cyclopropane bond |

Comparative Analysis with Regioisomeric Fluorinated Cyclopropylamines

The comparative analysis of 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine with other regioisomeric fluorinated cyclopropylamines reveals important structure-property relationships within this chemical class. Related compounds include 2-(3,4-difluorophenyl)-2-methylcyclopropan-1-amine (Chemical Abstracts Service number 1341055-90-0) and 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine (Chemical Abstracts Service number 1249544-96-4), which differ in the positional arrangement of fluorine substituents on the phenyl ring.

The 3,4-difluorophenyl regioisomer demonstrates altered electronic properties compared to the 2,4-difluoro analog due to the different substitution pattern on the aromatic ring. The meta-para arrangement of fluorine atoms in the 3,4-isomer creates a different dipole moment and electronic distribution compared to the ortho-para pattern in the 2,4-isomer. These electronic differences influence molecular interactions, solubility characteristics, and potential reactivity profiles.

The 2,5-difluorophenyl regioisomer represents another important comparison point, featuring an ortho-meta fluorine substitution pattern. This arrangement creates unique steric and electronic effects that distinguish it from both the 2,4- and 3,4-difluoro analogs. The molecular weight remains consistent across these regioisomers at 183.20 grams per mole for the parent amines, while the hydrochloride salts exhibit corresponding molecular weights of approximately 219.66 grams per mole.

Structural comparison reveals that all regioisomers share the same basic cyclopropylamine framework with a methyl substituent, but the different fluorine positioning significantly affects their three-dimensional molecular shapes and intermolecular interaction patterns. The 2,4-difluoro substitution pattern provides a specific combination of electronic and steric effects that may result in unique properties not observed in the other regioisomeric forms.

| Compound | CAS Number | Fluorine Positions | Molecular Weight |

|---|---|---|---|

| 2,4-Difluoro analog | 1001318-20-2 | ortho, para | 183.20 g/mol |

| 3,4-Difluoro analog | 1341055-90-0 | meta, para | 183.20 g/mol |

| 2,5-Difluoro analog | 1249544-96-4 | ortho, meta | 183.20 g/mol |

| 2,6-Difluoro analog | Not specified | ortho, ortho | 183.20 g/mol |

The comparative analysis extends to consideration of compounds with different substitution patterns on the cyclopropane ring itself. For example, 2-(2,4-difluorophenyl)cyclopropan-1-amine (Chemical Abstracts Service number from compound 1306605-98-0 hydrochloride) lacks the methyl substituent on the cyclopropane ring, providing insights into the influence of this structural modification. These structural variations demonstrate the diverse array of fluorinated cyclopropylamine derivatives and highlight the specific characteristics that distinguish the target compound within this chemical family.

特性

IUPAC Name |

2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)7-3-2-6(11)4-8(7)12;/h2-4,9H,5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMQBHSWKYLCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Key steps:

- Preparation of the phenyl precursor: 2,4-difluorobenzene derivatives are prepared or procured, often via electrophilic aromatic substitution or halogenation of fluorinated benzene.

- Cyclopropanation: The phenyl precursor undergoes cyclopropanation with diazo compounds or carbenoid reagents, such as dihalocarbene, to form the cyclopropane ring attached to the phenyl group.

Research findings:

- A patent describes the use of cyclopropylamine derivatives reacting with difluorobenzene compounds to generate the cyclopropanamine core, involving halogenated intermediates and carbene transfer reagents.

Amine Functionalization

Following cyclopropanation, the next step involves introducing the amino group at the cyclopropane ring, typically through nucleophilic substitution or amination reactions.

Methodology:

- Amination of cyclopropane derivatives: Using nucleophilic amines or ammonia under controlled conditions to replace halogen substituents or activate the ring for amino group attachment.

- Protection/deprotection strategies: To ensure selectivity, protecting groups may be employed during intermediate steps.

Research data:

- Preparation of cyclopropanamine derivatives, such as N-cyclopropylpivalamide, has been achieved via reaction of cyclopropylamine with acyl chlorides, followed by purification steps like crystallization.

Introduction of the Methyl Group

The methyl group at the cyclopropane's 2-position is introduced either via alkylation or by using methyl-substituted carbene reagents during cyclopropanation.

Approach:

- Using methyl-substituted diazo compounds: Such as methyl diazo compounds reacting with the phenyl-cyclopropane intermediates.

- Alkylation of the amino group: Post-cyclopropanation, methylation can be performed on the amino functionality if necessary.

Research findings:

- The methyl substitution at the cyclopropane ring has been achieved using methyl diazomethane or similar reagents, with yields reported around 85-90%.

Salt Formation: Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

Procedure:

- Acidic salt formation: The free amine is dissolved in an appropriate solvent (e.g., ethanol or dichloromethane), and hydrochloric acid (gas or aqueous solution) is added dropwise.

- Isolation: The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Research data:

- Commercially, the hydrochloride salt is obtained with high purity and characterized by spectroscopic methods, such as NMR, IR, and mass spectrometry.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Key Techniques | Yield/Remarks |

|---|---|---|---|

| 1. Cyclopropanation | Difluorobenzene derivatives + carbene reagents (e.g., diazomethane) | Carbene transfer, halogenation | Typically high yield (~80-90%) |

| 2. Amine Introduction | Cyclopropylamine + acyl chlorides or nucleophiles | Nucleophilic substitution, amination | Purification via crystallization |

| 3. Methylation | Methyl diazomethane or methyl iodide | Alkylation, diazomethane reactions | Yield around 85-90% |

| 4. Salt Formation | Hydrochloric acid | Acid-base reaction | Quantitative precipitation |

化学反応の分析

Types of Reactions

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Amines, thiols

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amine derivatives

Substitution: Amino or thiol-substituted derivatives

科学的研究の応用

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the difluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

類似化合物との比較

Key Observations :

- Purity Trends : The 2,6-difluoro analogue (compound 50) exhibits the highest HPLC purity (96.5%), suggesting that steric or electronic factors in para-substituted derivatives may improve synthetic efficiency .

Backbone-Modified Analogues

Structural variations in the amine backbone alter conformational flexibility and pharmacokinetic profiles:

| Compound Name | Backbone Structure | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Difference |

|---|---|---|---|---|---|

| 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride | Ethane | C8H8ClF4N | 229.60 | 2060062-92-0 | Ethane backbone, difluoroethyl group |

| 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride | Branched propane | C10H14ClFN | 214.68 | 1200-27-7 | Branched chain, no cyclopropane |

| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride | Propane with Cl/F | C10H14Cl2FN | 246.13 | 1797306-72-9 | Chlorine substitution, propane core |

Key Observations :

- Rigidity vs Flexibility : The cyclopropane core in the target compound provides rigidity, which may enhance target binding compared to flexible ethane or propane backbones .

Functional Group Variations

| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|---|

| 2-(Difluoromethoxy)propan-1-amine | Difluoromethoxy | C4H9F2NO | 133.12 | N/A | Ether linkage, no aromatic ring |

| 1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride | Alkyne | C10H11ClFN | 215.66 | 2193065-31-3 | Alkyne group, single F substituent |

Key Observations :

- Alkyne vs Cyclopropane : The alkyne group in 1-(3-fluorophenyl)but-3-yn-2-amine introduces linear rigidity, distinct from the cyclic constraint of cyclopropane .

- Ether Linkages : Difluoromethoxy groups may enhance metabolic stability but lack the aromatic interactions enabled by the 2,4-difluorophenyl moiety .

生物活性

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activity. With a molecular formula of CHClFN and a molecular weight of approximately 219.66 g/mol, this compound features a cyclopropane ring substituted with a difluorophenyl group. This unique structure enhances its binding affinity and specificity to various biological targets, making it a candidate for pharmacological studies.

The biological activity of 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. The cyclopropane ring and difluorophenyl group contribute to its pharmacological properties by modulating various biological pathways. Research indicates that this compound may act as an inhibitor or activator of certain molecular targets, which could lead to significant therapeutic effects.

Biological Activity Overview

Research has highlighted the following aspects of the biological activity of 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride:

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, potentially influencing their activity and regulating biological processes.

- Receptor Binding : Its structure suggests that it may selectively bind to specific receptors, which can alter cellular signaling pathways.

- Pharmacological Potential : Preliminary studies indicate that this compound could exhibit anti-inflammatory, analgesic, or neuroprotective effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, a comparison with structurally similar compounds is useful. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine | Contains a single fluorine atom | Less steric hindrance compared to the difluoro variant |

| 3-(3-Fluorophenyl)-3-methylcyclopropan-1-amine | Different position of fluorine substitution | May exhibit different biological activity due to structural variation |

| 2-(3,5-Difluorophenyl)-2-methylcyclopropan-1-amine | Difluorination at different positions | Potentially alters binding affinity and selectivity |

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride:

-

In Vitro Studies : Initial in vitro assays have demonstrated that this compound can inhibit specific enzyme activities, suggesting potential applications in treating diseases characterized by dysregulated enzyme function.

- Example : A study found that compounds with similar structures exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation.

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride to various receptors. These studies provide insights into how structural modifications can enhance or reduce biological activity.

- Therapeutic Applications : Research is ongoing to assess the therapeutic potential of this compound in various conditions such as neurodegenerative diseases and inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride in academic settings?

The compound is synthesized via a multi-step process starting with 2,4-difluorobenzaldehyde. Key steps include:

- Aldol condensation : Formation of a cyclopropane ring via enantiospecific cyclopropanation.

- Reductive amination : Conversion of intermediates to the amine form.

- Hydrochloride salt formation : Final purification via crystallization. Studies report HPLC purity >95% for the final product using this route .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclopropane ring protons at δ 1.2–2.8 ppm, aromatic fluorine-coupled splitting) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Quantifies purity (>95% in optimized syntheses) .

Q. How do fluorine substituents influence the compound’s reactivity in biological assays?

The 2,4-difluorophenyl group enhances:

- Lipophilicity : Improves membrane permeability.

- Metabolic stability : Reduces oxidative degradation via electron-withdrawing effects. Comparative studies with non-fluorinated analogs show improved pharmacokinetic profiles .

Advanced Research Questions

Q. How can researchers optimize the cyclopropanation step for enantiomeric purity?

- Asymmetric catalysis : Use chiral catalysts (e.g., Rhodium(II) complexes) to control stereochemistry during cyclopropane ring formation.

- Epoxide intermediates : Enantiospecific epoxide opening to generate trans-cyclopropane configurations, as seen in related fluorinated amines .

- HPLC chiral column analysis : Validate enantiomeric excess (ee) >98% .

Q. What strategies resolve contradictory NMR data in cyclopropane-containing amines?

- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals (e.g., cyclopropane ring vs. methyl group protons).

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts to cross-validate experimental data.

- Isotopic labeling : 19F-NMR clarifies fluorine coupling patterns in aromatic regions .

Q. How can enantiomer separation be achieved for pharmacological studies?

- Chiral resolution : Use diastereomeric salt formation (e.g., D-mandelic acid derivatives) .

- Preparative SFC (Supercritical Fluid Chromatography) : Achieves baseline separation of enantiomers with polar stationary phases.

- Biological assays : Test separated enantiomers for receptor binding selectivity (e.g., 5-HT2C agonism) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。